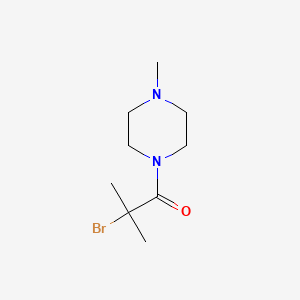
2-Bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one
説明
2-Bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C9H17BrN2O and its molecular weight is 249.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by a bromoacetyl group and a piperazine moiety, which contribute to its reactivity and interaction with biological systems. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylpiperazine with bromoacetyl bromide under controlled conditions. This reaction can be summarized as follows:
This synthetic route is crucial for obtaining high yields and purity, which are necessary for subsequent biological evaluations.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of derivatives related to this compound. For instance, a study reported that certain derivatives exhibited significant antibacterial effects against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| Derivative 7b | 0.22 | 0.25 | Significant reduction |
| Ciprofloxacin | - | - | Control |
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown activity against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This suggests that the compound may interfere with critical biochemical pathways involved in bacterial replication and metabolism.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on target proteins, leading to enzyme inhibition or modification of protein function. The presence of the bromoacetyl group allows for nucleophilic substitution reactions, which can alter the activity of specific enzymes involved in cellular processes.
Study on Antimicrobial Efficacy
A study published in the American Chemical Society evaluated various derivatives of compounds similar to this compound for their antimicrobial properties. The researchers found that certain derivatives not only inhibited bacterial growth but also demonstrated significant antibiofilm activity, outperforming traditional antibiotics like ciprofloxacin in biofilm reduction assays .
Structure–Activity Relationship (SAR)
Another important aspect of research surrounding this compound involves its structure–activity relationship (SAR). By modifying the piperazine ring or substituting different groups on the bromoacetyl moiety, researchers have been able to identify compounds with enhanced biological activities. These modifications are critical for optimizing therapeutic efficacy while minimizing potential toxicity .
特性
IUPAC Name |
2-bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrN2O/c1-9(2,10)8(13)12-6-4-11(3)5-7-12/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACCZJLHKXGEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694985 | |
| Record name | 2-Bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225950-57-1 | |
| Record name | 2-Bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















